molecular formula C24H21FN2O5 B11450664 1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11450664
M. Wt: 436.4 g/mol
InChI Key: ZOSZNTYTTPPIGE-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 3-fluorobenzyl and 3,4,5-trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 1-(3-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • 1-(3-fluorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorobenzyl and 3,4,5-trimethoxyphenyl groups may confer distinct properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C24H21FN2O5

Molecular Weight

436.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C24H21FN2O5/c1-30-20-12-17(13-21(31-2)22(20)32-3)27-23(28)18-9-4-5-10-19(18)26(24(27)29)14-15-7-6-8-16(25)11-15/h4-13H,14H2,1-3H3

InChI Key

ZOSZNTYTTPPIGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

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